Ethyl 4-aminopicolinate
Overview
Description
Ethyl 4-aminopicolinate is a chemical compound with the molecular formula C8H10N2O2 . It is used in various scientific applications .
Molecular Structure Analysis
The molecular weight of Ethyl 4-aminopicolinate is 166.18 . The IUPAC name for this compound is ethyl 4-amino-2-pyridinecarboxylate .Physical And Chemical Properties Analysis
Ethyl 4-aminopicolinate is a pale-yellow to yellow-brown solid . It has a molecular weight of 166.18 . The storage temperature is between 2-8°C . The properties of Ethyl 4-aminopicolinate are similar to those of Methyl 4-aminopicolinate, which has a density of 1.2±0.1 g/cm3, a boiling point of 333.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis of Novel Compounds:
- Ethyl 4-aminopicolinate has been used in the synthesis of various novel chemical compounds. For instance, it has been involved in the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones and their isomeric N-(2-pyridyl)cyanoacetamides, as demonstrated by Dorokhov et al. (1990) in the study titled "Synthesis of N-(2-pyridyl)cyanoacetamides and 4-amino-2H-pyrido-[1,2-a]pyrimidin-2-ones from ethyl cyanoacetate and 2-aminopyridine" (Dorokhov et al., 1990).
Antimicrobial Applications:
- Research has shown the potential of ethyl 4-aminopicolinate derivatives in the development of antimicrobial agents. Desai et al. (2007) explored this in their study "Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents," indicating that these derivatives could be effective against various microorganisms (Desai et al., 2007).
Antimalarial Research:
- The compound has been investigated in the context of antimalarial research. For example, Carroll et al. (1979) studied its derivatives in "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials" and found that these derivatives could be promising in this field (Carroll et al., 1979).
Antiviral Research:
- Ethyl 4-aminopicolinate has been utilized in the synthesis of compounds with antiviral activities. Bernardino et al. (2007) conducted a study titled "Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives" which highlighted its role in developing antiviral agents (Bernardino et al., 2007).
Bioimmunological Applications:
- In the field of bioimmunology, ethyl 4-aminopicolinate derivatives have been used in the synthesis of polymers with potential immunological applications, as explored by Kronek et al. (2010) in "Synthesis and bioimmunological efficiency of poly(2-oxazolines) containing a free amino group" (Kronek et al., 2010).
Environmental Applications:
- The compound's derivatives have been studied for their environmental behavior, such as in the photodegradation of UV filters. Li et al. (2017) investigated this in their study "Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate" (Li et al., 2017).
Safety And Hazards
Ethyl 4-aminopicolinate has several safety considerations. The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
ethyl 4-aminopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGLDMPBDKDOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665291 | |
Record name | Ethyl 4-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminopicolinate | |
CAS RN |
773140-43-5 | |
Record name | Ethyl 4-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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